molecular formula C15H15N5OS B2416190 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2034263-92-6

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2416190
CAS No.: 2034263-92-6
M. Wt: 313.38
InChI Key: BDCHSDNRHQERRK-UHFFFAOYSA-N
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Description

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Formulation Development

Research aimed at improving the solubility and in vivo exposure of poorly water-soluble compounds has led to the development of solubilized, precipitation-resistant formulations. Such formulations have demonstrated the potential to achieve higher plasma concentrations, which is critical for the successful toxicological and early clinical evaluation of poorly soluble compounds (Burton et al., 2012).

Antimicrobial and Anticancer Activities

A series of pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Certain derivatives exhibited higher anticancer activity than the reference drug doxorubicin, and most compounds showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Moreover, in silico ADME prediction and in vitro microbial investigation of a library of synthesized compounds revealed excellent drug-likeness properties, with several compounds demonstrating superior antimycobacterial, antifungal, and antibacterial activities compared to standard drugs (Pandya et al., 2019).

Organic Synthesis Methodologies

Advancements in organic synthesis have facilitated the efficient synthesis of complex heterocyclic compounds. For instance, phosphine-catalyzed annulation has been utilized to form dihydropyrones from simple, stable starting materials, offering a one-step route towards disubstituted dihydropyrones (Creech & Kwon, 2008).

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-11-13(22-15(17-11)18-6-2-3-7-18)14(21)19-8-9-20-12(10-19)4-5-16-20/h2-7H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCHSDNRHQERRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN4C(=CC=N4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.